molecular formula C4H7ClN4O2 B6151663 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride CAS No. 2648966-14-5

2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

Cat. No.: B6151663
CAS No.: 2648966-14-5
M. Wt: 178.6
InChI Key:
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Description

“2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride” is a chemical compound that belongs to the class of 1,2,4-triazoles . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of starting materials such as succinic anhydride and aminoguanidine hydrochloride . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity . Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives often involve a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring . The annular prototropic tautomerism in the prepared 1,2,4-triazoles has been studied using NMR spectroscopy and X-ray crystallography .

Mechanism of Action

While the specific mechanism of action for “2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride” is not mentioned in the retrieved papers, 1,2,4-triazole derivatives are known to exhibit various biological activities. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Future Directions

The future directions for research on “2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride” and similar compounds could involve further exploration of their potential pharmaceutical applications. The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves the reaction of 5-amino-1H-1,2,4-triazole with chloroacetic acid in the presence of a suitable solvent and a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the final compound.", "Starting Materials": [ "5-amino-1H-1,2,4-triazole", "Chloroacetic acid", "Solvent", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5-amino-1H-1,2,4-triazole and chloroacetic acid in a suitable solvent such as water or ethanol.", "Step 2: Add a catalyst such as sulfuric acid or phosphoric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours to allow the reaction to proceed.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Dissolve the solid product in hydrochloric acid to obtain the hydrochloride salt of the final compound.", "Step 6: Purify the product by recrystallization or other suitable methods." ] }

CAS No.

2648966-14-5

Molecular Formula

C4H7ClN4O2

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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